molecular formula C8H13BrO2 B2582870 2-bromo-1-(4-methyloxan-4-yl)ethanone CAS No. 1523412-39-6

2-bromo-1-(4-methyloxan-4-yl)ethanone

Cat. No.: B2582870
CAS No.: 1523412-39-6
M. Wt: 221.094
InChI Key: YFSBVNMMZKMOND-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyloxan-4-yl)ethanone is an organic compound with the molecular formula C7H11BrO2 It is a brominated ethanone derivative, characterized by the presence of a bromine atom and a 4-methyloxan-4-yl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-methyloxan-4-yl)ethanone typically involves the bromination of 1-(4-methyloxan-4-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methyloxan-4-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(4-methyloxan-4-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(4-methyloxan-4-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(4-methyloxan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-methyloxan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but with a phenyl group instead of an oxan-4-yl group.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxyphenyl group, leading to different reactivity and applications.

    2-Bromo-1-(4-ethoxyphenyl)ethanone: Features an ethoxyphenyl group, used in different synthetic pathways.

Uniqueness

2-Bromo-1-(4-methyloxan-4-yl)ethanone is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity compared to its phenyl and methoxyphenyl analogs. This uniqueness makes it valuable in specific synthetic and research applications where the oxan-4-yl group plays a crucial role.

Properties

IUPAC Name

2-bromo-1-(4-methyloxan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-8(7(10)6-9)2-4-11-5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSBVNMMZKMOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523412-39-6
Record name 2-bromo-1-(4-methyloxan-4-yl)ethan-1-one
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